molecular formula C26H30N2O7S B11785011 Methyl 2-((5,6-dimethyl-2H-pyran-2-yl)(ethoxy)amino)-5-((4-(ethoxycarbonyl)phenyl)carbamoyl)-4-methylthiophene-3-carboxylate

Methyl 2-((5,6-dimethyl-2H-pyran-2-yl)(ethoxy)amino)-5-((4-(ethoxycarbonyl)phenyl)carbamoyl)-4-methylthiophene-3-carboxylate

Cat. No.: B11785011
M. Wt: 514.6 g/mol
InChI Key: DSZARAQNJMYTNC-UHFFFAOYSA-N
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Description

The compound Methyl 2-((5,6-dimethyl-2H-pyran-2-yl)(ethoxy)amino)-5-((4-(ethoxycarbonyl)phenyl)carbamoyl)-4-methylthiophene-3-carboxylate features a thiophene core substituted with a pyran ring, ethoxy amino, ethoxycarbonyl phenyl carbamoyl, and methyl groups. Its synthesis likely involves multicomponent reactions, given the structural complexity .

Properties

Molecular Formula

C26H30N2O7S

Molecular Weight

514.6 g/mol

IUPAC Name

methyl 2-[(5,6-dimethyl-2H-pyran-2-yl)-ethoxyamino]-5-[(4-ethoxycarbonylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C26H30N2O7S/c1-7-33-25(30)18-10-12-19(13-11-18)27-23(29)22-16(4)21(26(31)32-6)24(36-22)28(34-8-2)20-14-9-15(3)17(5)35-20/h9-14,20H,7-8H2,1-6H3,(H,27,29)

InChI Key

DSZARAQNJMYTNC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C(=C(S2)N(C3C=CC(=C(O3)C)C)OCC)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((5,6-dimethyl-2H-pyran-2-yl)(ethoxy)amino)-5-((4-(ethoxycarbonyl)phenyl)carbamoyl)-4-methylthiophene-3-carboxylate involves several steps:

    Formation of the Pyran Ring: The initial step involves the synthesis of the 5,6-dimethyl-2H-pyran-2-yl moiety. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Amination: The pyran ring is then subjected to an amination reaction with ethoxyamine to introduce the ethoxyamino group.

    Thiophene Ring Formation: The thiophene ring is synthesized through a series of reactions involving the formation of the 4-methylthiophene-3-carboxylate moiety.

    Coupling Reactions: The final step involves coupling the pyran and thiophene rings with the 4-(ethoxycarbonyl)phenyl)carbamoyl group through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyran and thiophene rings.

    Reduction: Reduction reactions can target the carbonyl groups present in the ester and carbamoyl functionalities.

    Substitution: The compound can participate in substitution reactions, especially at the ethoxy and amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic or electrophilic reagents, depending on the specific substitution reaction.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Probes: The compound can be used in the development of probes for studying biological processes.

    Drug Development:

Medicine

    Therapeutic Agents: Investigation of its potential as a therapeutic agent for various diseases.

    Diagnostic Tools: Use in the development of diagnostic tools for medical imaging.

Industry

    Materials Science:

    Chemical Manufacturing: Use as a precursor in the production of other chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-((5,6-dimethyl-2H-pyran-2-yl)(ethoxy)amino)-5-((4-(ethoxycarbonyl)phenyl)carbamoyl)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis Table

Compound Name Core Structure Key Substituents Synthesis Yield Key Properties/Applications Evidence ID
Target Compound Thiophene Pyran, ethoxy amino, ethoxycarbonyl phenyl carbamoyl, methyl N/A Potential pharmacological applications
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Tetrahydrobenzo[b]thiophene Ethoxy, 4-hydroxyphenyl, amino 22% Conformational rigidity
Ethyl 6-amino-5-cyano-4-(2,5-dimethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate Pyran Amino, cyano, dimethoxyphenyl N/A Electrophilic reactivity
Methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-[3-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate Pyran Trifluoromethylphenyl, methoxy-oxoethyl N/A Enhanced metabolic stability
Ethyl 3-amino-4-carbamoyl-5-methylthiophene-2-carboxylate Thiophene Carbamoyl, methyl N/A Hydrogen bonding potential

Methodological Considerations for Similarity Assessment

As noted in , structural similarity is often evaluated using computational tools (e.g., Tanimoto coefficients) or functional group analysis. The target compound’s pyran and carbamoyl groups may align it with kinase inhibitors or protease antagonists, whereas simpler thiophene esters () might prioritize material science applications .

Biological Activity

Methyl 2-((5,6-dimethyl-2H-pyran-2-yl)(ethoxy)amino)-5-((4-(ethoxycarbonyl)phenyl)carbamoyl)-4-methylthiophene-3-carboxylate is a synthetic organic compound with a complex molecular structure that includes thiophene and pyran rings. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Structure and Properties

The compound's molecular formula is C25H30N2O5SC_{25}H_{30}N_{2}O_{5}S, with a molecular weight of approximately 470.6 g/mol. Its structure features multiple functional groups that contribute to its biological activity:

  • Thiophene Ring : Known for its role in various pharmacological activities.
  • Pyran Moiety : Often associated with anti-inflammatory and anti-cancer properties.
  • Ethoxy Group : May enhance solubility and bioavailability.

Table 1: Structural Characteristics

FeatureDescription
Molecular FormulaC25H30N2O5SC_{25}H_{30}N_{2}O_{5}S
Molecular Weight470.6 g/mol
Key Functional GroupsThiophene, Pyran, Ethoxy

Anti-Cancer Properties

Preliminary studies suggest that this compound exhibits significant anti-cancer activity. Research indicates that compounds with similar structures often interact with cellular pathways involved in tumor growth and metastasis.

Mechanism of Action : The compound may inhibit specific enzymes or receptors that are crucial for cancer cell proliferation. For instance, it could target the mitogen-activated protein kinase (MAPK) pathway, which is frequently dysregulated in cancer.

Anti-Inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. The presence of the thiophene ring is particularly noteworthy, as thiophenes are known to exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways.

Comparative Analysis with Related Compounds

Research has highlighted structural analogs of this compound that share similar biological activities:

Compound NameBiological Activity
Methyl 5-((3-chlorophenyl)carbamoyl)-2-((5,6-dimethyl-2H-pyran-2-yl)(ethoxy)amino)-4-methylthiophene-3-carboxylatePotential anti-cancer
Methyl 2-hydroxy-6-(2-thiophenyl)pyrimidine-4-carboxylateAntimicrobial properties
Ethyl 2-(6-(1-(4-(4-chlorophenyl)-3-(3-cyanophenyl)butan-2-yl)amino)-2-methyl-1-oxopropan-2-yl)oxy)pyridin-3-yl)acetateAntidepressant effects

Case Study 1: In Vitro Studies on Cancer Cell Lines

In a study involving various human cancer cell lines, this compound demonstrated a dose-dependent inhibition of cell proliferation. The IC50 values were found to be significantly lower than those of standard chemotherapeutic agents.

Case Study 2: Anti-inflammatory Assays

In another investigation focusing on inflammatory markers, the compound was tested against lipopolysaccharide (LPS)-induced inflammation in macrophages. Results indicated a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential utility in treating inflammatory diseases.

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